Physicochemical Profile: Optimized Lipophilicity and Size for Drug-Likeness
5-Fluorofuran-2-carbonitrile exhibits a LogP of 1.29 and a molecular weight of 111.07 g/mol, placing it within ideal ranges for central nervous system (CNS) drug-likeness. In contrast, the brominated analog, 5-bromofuran-2-carbonitrile, has a higher LogP of 1.61 and a molecular weight of 171.98 g/mol. The fluorinated compound's lower lipophilicity can translate to improved solubility and reduced non-specific binding in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP: 1.29; Molecular Weight: 111.07 g/mol |
| Comparator Or Baseline | 5-Bromofuran-2-carbonitrile: LogP: 1.61; Molecular Weight: 171.98 g/mol |
| Quantified Difference | LogP difference: 0.32 (lower for target); MW difference: 60.91 g/mol (lower for target) |
| Conditions | Computational predictions of partition coefficient (LogP) based on molecular structure. |
Why This Matters
The lower LogP and molecular weight make 5-fluorofuran-2-carbonitrile a superior starting point for developing CNS-penetrant candidates and improving aqueous solubility in lead optimization.
- [1] ChemSrc. 5-Bromofuran-2-carbonitrile. Compound Data Page. CAS 4915-06-4. Accessed via chemsrc.com. View Source
